molecular formula C22H25N3O4S2 B2815016 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone CAS No. 897487-61-5

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone

Cat. No.: B2815016
CAS No.: 897487-61-5
M. Wt: 459.58
InChI Key: XXIHOZBYKBDRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
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Biological Activity

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone, also known by its CAS number 941926-05-2, is a complex organic compound that has garnered attention for its potential pharmacological applications. The compound features a piperazine ring and a benzo[d]thiazole moiety, which are often associated with diverse biological activities including anticancer and antimicrobial properties . This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C22H25N3O4S, with a molecular weight of 487.6 g/mol. The presence of nitrogen-containing rings contributes to its biological activity .

Property Value
Molecular FormulaC22H25N3O4S
Molecular Weight487.6 g/mol
CAS Number941926-05-2

The exact mechanism of action for this compound remains partially elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in various biological pathways. Such interactions could modulate cellular processes related to cancer proliferation and microbial growth .

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, derivatives containing the benzo[d]thiazole structure have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

A study reported that related compounds were effective against human cancer cell lines, suggesting potential for therapeutic development . The specific anticancer activity of this compound requires further investigation, particularly in vivo studies to confirm efficacy and safety.

Antimicrobial Activity

The benzo[d]thiazole moiety is well-documented for its antimicrobial properties. Compounds in this class have been shown to inhibit the growth of various bacterial strains and fungi . The presence of the piperazine ring may enhance these properties by facilitating interactions with microbial targets.

Case Studies

Several studies have explored the biological effects of related compounds:

  • M4 Muscarinic Receptor Modulation : A related compound was identified as a positive allosteric modulator at the M4 muscarinic receptor, demonstrating significant efficacy and selectivity . This finding suggests that similar compounds could be developed for neurological applications.
  • Anticancer Activity : In vitro studies demonstrated that derivatives similar to this compound exhibited cytotoxic effects on cancer cell lines, indicating potential as novel anticancer agents .

Properties

IUPAC Name

1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-15-4-7-17(8-5-15)31(27,28)14-19(26)24-10-12-25(13-11-24)22-23-20-18(29-3)9-6-16(2)21(20)30-22/h4-9H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIHOZBYKBDRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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